molecular formula C15H12O3S B2783698 3-(2-Oxo-2-phenylethylthio)benzoic acid CAS No. 722516-74-7

3-(2-Oxo-2-phenylethylthio)benzoic acid

Cat. No.: B2783698
CAS No.: 722516-74-7
M. Wt: 272.32
InChI Key: NVBFPPAHGHOMMX-UHFFFAOYSA-N
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Description

3-(2-Oxo-2-phenylethylthio)benzoic acid is an organic compound with the molecular formula C15H12O3S and a molecular weight of 272.32 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a 2-oxo-2-phenylethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxo-2-phenylethylthio)benzoic acid typically involves the reaction of benzoic acid derivatives with appropriate thiol and ketone reagents. One common method includes the use of 2-oxo-2-phenylethylthiol as a starting material, which undergoes a nucleophilic substitution reaction with a benzoic acid derivative under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxo-2-phenylethylthio)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

Scientific Research Applications

3-(2-Oxo-2-phenylethylthio)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Oxo-2-phenylethylthio)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chlorosulfonyl)benzoic acid
  • 3-(pyrid-2-yloxy)benzoic acid
  • 3-(2-methyl-1H-imidazol-1-yl)benzoic acid
  • 3-(Trifluoromethoxy)benzoic acid

Uniqueness

3-(2-Oxo-2-phenylethylthio)benzoic acid is unique due to its specific structural features, particularly the presence of the 2-oxo-2-phenylethylthio group. This structural motif imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-phenacylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3S/c16-14(11-5-2-1-3-6-11)10-19-13-8-4-7-12(9-13)15(17)18/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBFPPAHGHOMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To bromoacetophenone (250 mg, 1.16 mmole) and anhydrous K2CO3 (694 mg, 5.02 mmole) in ethanol, 193.6 mg (1.25 mmole) 3-mercaptobenzoic acid was added and the mixture refluxed overnight. The solvent was evaporated and water added to the solid residue. The basic aqueous solution was extracted with ethyl acetate to remove unreacted bromoacetophenone. The aqueous layer was acidified and extracted with ethyl acetate, dried, evaporated and the residue purified by flash chromatography using chloroform:methanol 95:5. Evaporation of the fractions resulted in a yellow powder (380 mg). M.S. m/s 271 (M−1)+. 1H NMR (DMSO) δ4.75 (2H, s, —CH2-), 7.39-7.7 (4H, m, 4×ArH), 7.75 (1H, d, ArH, J==5.61 Hz), 7.86 (1H, s, ArH), 8.02 (3H, d, ArH).
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
694 mg
Type
reactant
Reaction Step One
Quantity
193.6 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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